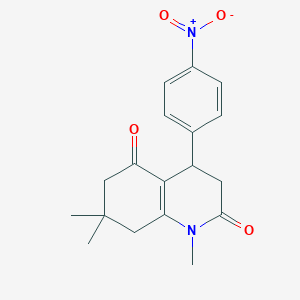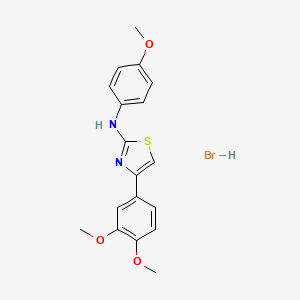![molecular formula C10H14N2OS2 B4990588 N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide, also known as SN-38, is a potent anticancer drug that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the body. SN-38 has been shown to be effective in the treatment of colorectal, lung, and ovarian cancers, among others.
Wirkmechanismus
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide exerts its anticancer activity by inhibiting the activity of topoisomerase I. This inhibition leads to the accumulation of DNA damage and cell death. N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide also induces apoptosis, which is a programmed cell death that is important for the elimination of cancer cells.
Biochemical and Physiological Effects:
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has also been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent anticancer drug that is effective against a wide range of cancer types. It is also relatively easy to synthesize and purify. However, N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has some limitations for lab experiments. It is highly toxic and requires careful handling. It is also relatively expensive compared to other anticancer drugs.
Zukünftige Richtungen
There are several future directions for research on N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide. One area of research is the development of new methods for synthesizing and purifying N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide. Another area of research is the development of new formulations of N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide that improve its solubility and bioavailability. Additionally, there is ongoing research on the use of N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide in combination with other anticancer drugs to improve its efficacy. Finally, there is research on the development of new biomarkers that can predict the response of cancer cells to N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide.
Synthesemethoden
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. The synthesis involves the hydrolysis of irinotecan to form N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide, which is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death, which is the basis for its anticancer activity.
Eigenschaften
IUPAC Name |
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-7(2)6-11-10(14)12-9(13)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDBBMDGKXHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1,4-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-4-ium iodide](/img/structure/B4990507.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4990515.png)

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)
![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)
![N-ethyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4990541.png)

methyl]phosphonate](/img/structure/B4990552.png)
![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)